molecular formula C20H21ClNO3P B6350941 Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride CAS No. 1171995-49-5

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride

Cat. No. B6350941
CAS RN: 1171995-49-5
M. Wt: 389.8 g/mol
InChI Key: QASSQNFAQQHNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” is a chemical compound with the CAS RN®: 1171995-49-5 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of “Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” involves the use of a covalent chromatography system. In this system, a derivative of the compound bearing Gly-Gly-Gly as a spacer is immobilized on the Sepharose 4FF gel . This system has been used for the purification of naturally occurring chymotrypsin-like serine proteases .


Chemical Reactions Analysis

“Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” is known to irreversibly and specifically inactivate serine proteases by forming a covalent bond . This property has been utilized in various biological systems through irreversible inactivation reactions .

Scientific Research Applications

Covalent Chromatography for Chymotrypsin-like Proteases

Diphenyl 1-amino-2-phenylethylphosphonate (Phe type phosphonate) has been employed in covalent chromatography systems for the purification of naturally occurring chymotrypsin-like serine proteases . Here’s how it works:

This approach allows rapid and highly efficient purification of chymotrypsin-like proteases from pancreatin (hog pancreas) within three hours.

Site-Selective Chemical Modification of Chymotrypsin

In another application, a peptidyl derivative containing the diphenyl 1-amino-2-phenylethylphosphonate moiety (Phe (p) (OPh)₂) selectively targets the active site of chymotrypsin and anchors to Lys175 near the active site . This site-specific modification enables precise control over chymotrypsin activity.

Mechanism of Action

The mechanism of action of “Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” involves the formation of a covalent bond with serine proteases, leading to their irreversible inactivation . This mechanism has been used to selectively bind and then release bovine chymotrypsin from the phosphonate immobilized on the gel .

Safety and Hazards

“Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” is intended for use in testing and research only. It is not suitable for use as a medicine, food, or household item . For more detailed safety and hazard information, please refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASSQNFAQQHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride

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